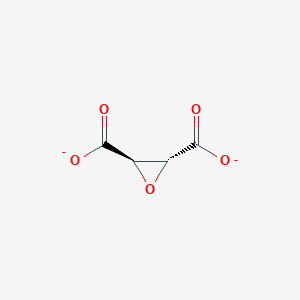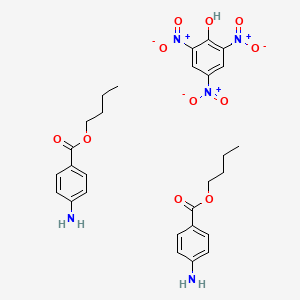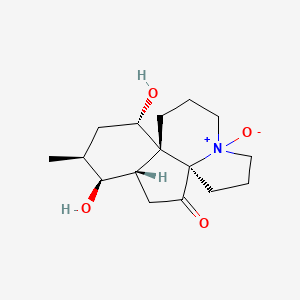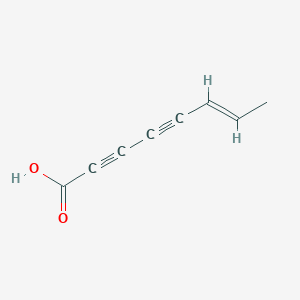
trans-2,3-Epoxysuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-2,3-epoxysuccinate(2-) is dicarboxylate anion of trans-2,3-epoxysuccinic acid. It is a dicarboxylic acid dianion, an epoxide and a C4-dicarboxylate. It derives from a succinate(2-). It is a conjugate base of a trans-2,3-epoxysuccinic acid.
Wissenschaftliche Forschungsanwendungen
Biogenic Acid Production
Trans-2,3-epoxysuccinate, along with succinic acid, accumulates in cultures of Paecilomyces varioti Bainier, a finding that highlights its role in biogenic acid production. The accumulation is influenced by the presence of specific metal ions like Cu2+ and Fe3+ (Ling et al., 1978).
Enzymatic Applications
A study on the resolution of esters of trans-epoxysuccinic acid shows the potential of these compounds in enzymatic applications, particularly in creating enantiomerically pure esters through biotransformations (Crout, Gaudet, & Hallinan, 1993).
Proteinase Inhibition
Trans-epoxysuccinate derivatives, particularly those based on the natural inhibitor E-64, are significant in studying the inhibition of cysteine proteases, highlighting the importance of the stereochemistry of the epoxysuccinyl group (Schaschke et al., 1997).
Therapeutic Applications
Ethyl (+)-(2S,3S)-3-[(S)-3-methyl-1-(3-methylbutylcarbamoyl)butylcarbamoyl]-2-oxiranecarboxylate (EST), which contains a trans-epoxysuccinic acid moiety, is anticipated to be useful as an oral therapeutic agent for muscular dystrophy due to its inhibitory activities against cysteine proteinases involved in myofibrillar protein degradation (Tamai et al., 1987).
Substrate for Fumarase
This compound is also a substrate for fumarase, a finding that expands our understanding of enzyme specificity and the range of substrates for this enzyme (Albright & Schroepfer, 1971).
Biodegradable Polymer Synthesis
Epoxy-poly(ester amide)s (EPEAs), synthesized using trans-epoxysuccinic acids, represent a new class of functional biodegradable polymers. These materials could have potential applications in drug delivery and surgical devices due to their material properties and chemical transformations (Zavradashvili et al., 2013).
Molecular Oxygen Incorporation
The study of molecular oxygen incorporation into trans-L-epoxysuccinic acid by Aspergillus fumigatus provides insights into the biosynthesis of this compound, highlighting its microbial production and potential applications (Aida & Foster, 1962).
Eigenschaften
Molekularformel |
C4H2O5-2 |
|---|---|
Molekulargewicht |
130.06 g/mol |
IUPAC-Name |
(2R,3R)-oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/p-2/t1-,2-/m1/s1 |
InChI-Schlüssel |
DCEMCPAKSGRHCN-JCYAYHJZSA-L |
Isomerische SMILES |
[C@@H]1([C@@H](O1)C(=O)[O-])C(=O)[O-] |
SMILES |
C1(C(O1)C(=O)[O-])C(=O)[O-] |
Kanonische SMILES |
C1(C(O1)C(=O)[O-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-3-[(2-naphthalen-2-ylacetyl)amino]benzamide](/img/structure/B1242175.png)

![N-[2-[6,6-dimethylhepta-2,4-diynyl(pentyl)amino]ethyl]-2-(2-methylnaphthalen-1-yl)sulfanylacetamide](/img/structure/B1242179.png)
![N,N-dimethyl-1-[3-(1-methyl-3-indolyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1242180.png)

![N-[2,4-dichlorobenzoyl]phenylsulfonamide](/img/structure/B1242183.png)


![[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1242190.png)


![3-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B1242197.png)
![4-Methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinolin-2-amine](/img/structure/B1242198.png)
![6,7-Dihydro-2-(2,6-diisopropylphenoxy)-9,10-dimethoxy-4h-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B1242199.png)